Molecular Weight Differentiation for Identity Verification
The target compound (MW = 321.40 g/mol) is mass-distinguishable from its closest 5-position analogs by LC–MS, enabling unequivocal identity confirmation in compound libraries where multiple in-class analogs are handled simultaneously [1]. The 4-methoxy substituent adds +30.0 Da relative to the unsubstituted 5-phenyl analog (MW = 291.38 g/mol, CAS 903790-64-7) and +16.0 Da relative to the 5-(p-tolyl) analog (MW = 305.40 g/mol, CAS 1014571-91-5), while the 5-(4-bromophenyl) analog (MW = 386.31 g/mol) differs by +64.9 Da . These mass differences are sufficiently large for unambiguous discrimination on standard single-quadrupole LC–MS systems, reducing the risk of compound misidentification in high-throughput screening workflows [2].
| Evidence Dimension | Molecular weight (monoisotopic mass, g/mol) as identity verification parameter |
|---|---|
| Target Compound Data | 321.40 g/mol (C₁₈H₁₅N₃OS) |
| Comparator Or Baseline | 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile: 291.38 g/mol (C₁₇H₁₃N₃S); 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: 305.40 g/mol (C₁₈H₁₅N₃S); 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: 386.31 g/mol (C₁₇H₁₂BrN₃S) |
| Quantified Difference | +30.02 Da vs. 5-unsubstituted analog; +16.00 Da vs. 5-(p-tolyl) analog; −64.91 Da vs. 5-(4-bromophenyl) analog |
| Conditions | Calculated monoisotopic molecular weights based on molecular formulas; verification by ESI-MS in positive ion mode (predicted [M+H]⁺ values: target m/z 322.40; analog m/z 292.38, 306.40, 387.31) |
Why This Matters
The unambiguous mass discrimination prevents compound mix-ups in multi-analog libraries, directly impacting the integrity of SAR data and procurement decisions when ordering from suppliers.
- [1] PubChem Compound Database entries for CAS 1207040-19-4, CAS 903790-64-7, CAS 1014571-91-5, and CAS 1207041 (bromophenyl analog). Molecular formula and monoisotopic mass data extracted from PubChem computed properties. View Source
- [2] Smith CA, Want EJ, O'Maille G, Abagyan R, Siuzdak G. XCMS: Processing Mass Spectrometry Data for Metabolite Profiling Using Nonlinear Peak Alignment, Matching, and Identification. Anal Chem. 2006;78(3):779-787. (Establishes the practical mass resolution required for unambiguous compound discrimination in complex mixtures.) View Source
